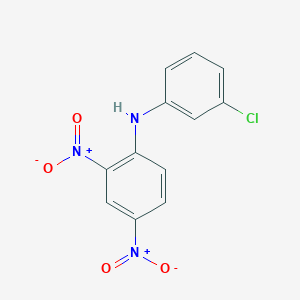
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine, also known as DNOC, is a synthetic organic compound that belongs to the class of nitroaromatic compounds. DNOC has been extensively studied for its various applications in scientific research, especially in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine involves the inhibition of various enzymes and metabolic pathways in living organisms. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to inhibit the activity of mitochondrial respiration, leading to the production of reactive oxygen species (ROS) and oxidative stress. It also inhibits the activity of enzymes involved in the biosynthesis of nucleotides, amino acids, and fatty acids, leading to the disruption of metabolic processes.
Biochemische Und Physiologische Effekte
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to have various biochemical and physiological effects on living organisms. It induces oxidative stress and DNA damage, leading to cell death and tissue damage. It also disrupts the normal functioning of the nervous system, leading to neurological disorders and behavioral changes. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been shown to have toxic effects on the liver, kidney, and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various organisms. However, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine also has some limitations. It is a highly toxic compound that requires careful handling and disposal. Its toxicity can also make it difficult to study in living organisms, particularly in higher animals.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine. One area of research is the development of new methods for synthesizing N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and other nitroaromatic compounds. Another area of research is the identification of new targets for N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and the development of new compounds that can selectively target these pathways. Additionally, the development of new methods for studying the toxicity of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine in living organisms could lead to a better understanding of its effects on human health and the environment.
In conclusion, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine is a synthetic organic compound that has been extensively studied for its various applications in scientific research. It has a well-defined mechanism of action and has been shown to have various biochemical and physiological effects on living organisms. While it has some limitations, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine remains an important compound for studying the toxicity of nitroaromatic compounds and for developing new methods for controlling pests and diseases.
Synthesemethoden
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine can be synthesized by the reaction of 3-chloroaniline with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine as a yellow crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. It has been used as a herbicide, insecticide, and fungicide due to its ability to inhibit various metabolic processes in plants and insects. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been used as a model compound for studying the toxicity of nitroaromatic compounds in living organisms.
Eigenschaften
CAS-Nummer |
16220-58-9 |
|---|---|
Produktname |
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine |
Molekularformel |
C12H8ClN3O4 |
Molekulargewicht |
293.66 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8ClN3O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H |
InChI-Schlüssel |
YLMKHXBXDKWQSO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
16220-58-9 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



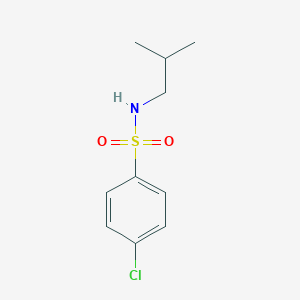
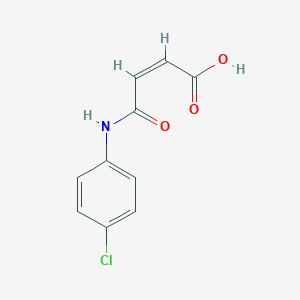
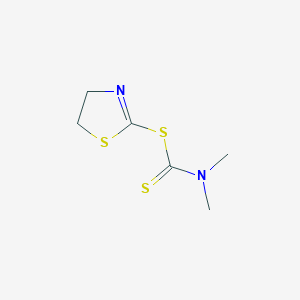
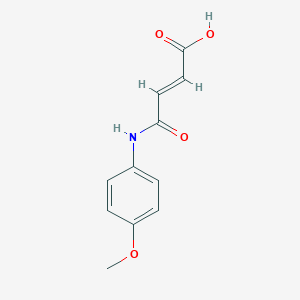
![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)
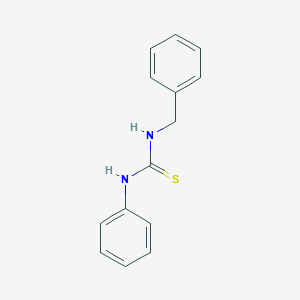
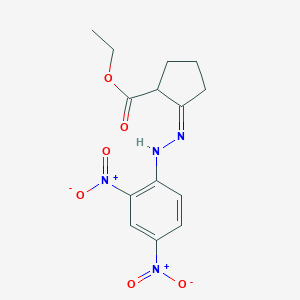
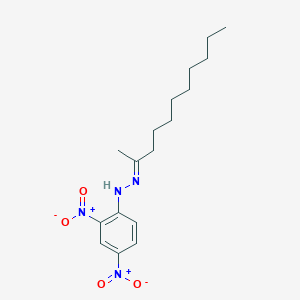
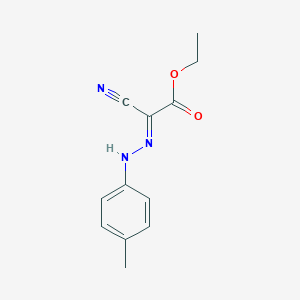
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)
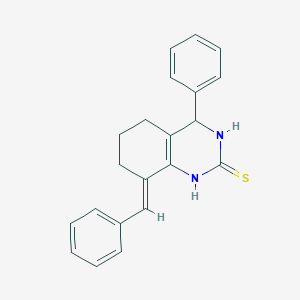
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)